2-(9-Fluorenyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(9H-fluoren-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-14(15(17)18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSELKAMGOUDG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935159 | |
| Record name | Amino(9H-fluoren-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-78-4 | |
| Record name | 2-(9-Fluorenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(9H-fluoren-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 9 Fluorenyl Glycine
Reactions at the Carboxyl and Amino Termini of 2-(9-Fluorenyl)glycine
The carboxyl and amino termini of this compound are key sites for its chemical transformations, particularly in the context of peptide synthesis. The strategic protection and activation of these functional groups are essential for the controlled formation of peptide bonds and the assembly of complex peptide chains.
The amino group of this compound is commonly protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is widely used in solid-phase peptide synthesis (SPPS). publish.csiro.au The Fmoc group is stable under the acidic conditions often used for the removal of other protecting groups but can be readily cleaved by treatment with a mild base, such as piperidine (B6355638). publish.csiro.augoogle.com This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise addition of subsequent amino acid residues. The introduction of the Fmoc group can be achieved using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu). researchgate.net The use of Fmoc-Cl as a coupling agent itself has also been described, providing good yields and minimal racemization. researchgate.net
The carboxyl group of this compound can be activated to facilitate peptide bond formation. This activation is necessary to overcome the low reactivity of the free carboxylic acid towards the incoming amine nucleophile. ekb.eg Common methods for carboxyl activation include the formation of active esters, acid halides, or the use of coupling reagents. For instance, N-(9-Fluorenylmethoxycarbonyl)amino acid fluorides have been developed as efficient peptide coupling reagents. google.comtandfonline.com These reagents can be prepared by treating the Fmoc-protected amino acid with cyanuric fluoride (B91410) and pyridine. google.com Another approach involves the use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure in conjunction with carbodiimides to form highly reactive activated species in situ, which then readily react with the amino group of the incoming amino acid to form the peptide bond with high efficiency and low racemization. acs.org
The interplay between protection and activation is crucial. For example, in a typical peptide coupling step, an N-Fmoc protected this compound with an activated carboxyl group will react with the free amino group of another amino acid or a growing peptide chain. pnas.orgmasterorganicchemistry.com After the coupling reaction, the Fmoc group is removed from the newly incorporated residue to allow for the next coupling cycle. This iterative process forms the basis of solid-phase peptide synthesis. google.com
Reactivity of the Fluorene (B118485) Moiety within the this compound Structure
The fluorene moiety of this compound is not merely a bulky, inert substituent; it possesses its own characteristic reactivity that can be exploited in various chemical transformations. The most notable feature of the fluorene ring system is the acidity of the proton at the C9 position. wikipedia.org
The C9-H bond of fluorene is weakly acidic, with a pKa of 22.6 in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This acidity is due to the stability of the resulting fluorenyl anion, which is aromatic. Deprotonation at this position generates a nucleophilic carbanion that can participate in a variety of reactions. wikipedia.org This reactivity is retained in derivatives like this compound, where the C9 position can be functionalized. For example, alkylation reactions at the C9 position of fluorene and its derivatives can be achieved using strong bases like alkali amides in liquid ammonia. acs.org
The aromatic rings of the fluorene system can undergo electrophilic substitution reactions. The positions most susceptible to electrophilic attack are C2 and C7. mdpi.comrsc.org Halogenation, such as bromination or iodination, commonly occurs at these positions, providing a handle for further functionalization through cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com For instance, 2,7-dichloro-4-(chloroacetyl)fluorene is a key intermediate in the synthesis of the antimalarial drug benflumetol, highlighting the synthetic utility of functionalizing the fluorene core. nih.gov
Furthermore, the fluorene group can act as a photochemically active moiety. Fluorene and its derivatives are known for their fluorescent properties and are used in the development of fluorescent probes and materials. wikipedia.org This inherent fluorescence can be a useful tool for tracking and detection in biological systems.
The reactivity of the fluorene moiety can also be harnessed in domino reactions. For example, a domino Suzuki/Heck coupling reaction has been developed to synthesize 9-fluorenylidenes, demonstrating the potential for complex molecular construction starting from fluorene-based precursors. researchgate.net
Stereoselective Transformations and Control in this compound Derivatives
The stereochemistry of this compound and its derivatives plays a critical role in their application, particularly in the synthesis of chiral molecules and peptidomimetics. The development of stereoselective transformations allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for biological activity.
Diastereoselective and Enantioselective Pathways in Functionalization
The bulky 9-fluorenyl group can exert significant steric influence, directing the approach of reagents and leading to high levels of diastereoselectivity in reactions involving the chiral center of the glycine (B1666218) unit. This steric hindrance is a key factor in controlling the stereochemical outcome of various transformations.
One important application of stereoselective control is in the synthesis of β-hydroxy-α-amino acid derivatives through aldol (B89426) reactions. The reaction of a glycine Schiff base bearing a fluorenylidene moiety with aldehydes has been shown to proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. researchgate.net Similarly, catalytic asymmetric aldol-type reactions of glycinate (B8599266) Schiff bases with aldehydes, using heterobimetallic asymmetric complexes, can produce anti-β-hydroxy-α-amino acid esters with moderate to good enantiomeric excess. researchgate.net
Phase-transfer catalysis has also emerged as a powerful tool for the enantioselective synthesis of α-amino acids. jst.go.jp Chiral phase-transfer catalysts can mediate the asymmetric alkylation of protected glycine derivatives, leading to the formation of unnatural amino acids with high enantiopurity. jst.go.jp For instance, the asymmetric conjugate addition of N-(diphenylmethylene)glycine esters to α,β-unsaturated ketones, catalyzed by a chiral phase-transfer catalyst, can yield the desired adducts with high enantiomeric excess. jst.go.jp
The Friedel-Crafts reaction, a classic method for forming carbon-carbon bonds, can also be rendered asymmetric. An enantioselective catalytic Friedel-Crafts reaction of N,O-acetals with unactivated arenes, using a confined Brønsted acid organocatalyst, has been developed to synthesize enantioenriched arylglycine esters. acs.org The use of an N-Fmoc protecting group on the glycine derivative was found to enhance the enantioselectivity of this transformation. acs.org
Furthermore, the diastereoselective functionalization of the fluorene moiety itself can be achieved. For example, stereoselective fluorination of hexanoic acid derivatives can be accomplished with high diastereomeric ratios using chiral auxiliaries. smolecule.com Palladium-catalyzed C(sp³)–H carbonylation of aliphatic amines can lead to the formation of trans-4,5-disubstituted 2-pyrrolidones with good diastereomeric ratios. rsc.org
The following table summarizes selected examples of stereoselective reactions involving derivatives related to this compound, highlighting the reaction conditions and stereochemical outcomes.
| Reaction Type | Substrate(s) | Catalyst/Reagent | Diastereomeric/Enantiomeric Ratio | Reference |
| Aldol Reaction | Glycine Schiff base with fluorenylidene, Aldehyde | Magnesium base | High diastereoselectivity | researchgate.net |
| Aldol-Type Reaction | Glycinate Schiff base, Aldehyde | Heterobimetallic asymmetric complex | Up to 76% ee (anti) | researchgate.net |
| Conjugate Addition | N-(diphenylmethylene)glycine di(tert-butyl)methyl ester, Ethyl vinyl ketone | Chiral phase-transfer catalyst (S)-26b, CsCl | 94% ee | jst.go.jp |
| Friedel-Crafts Reaction | N-Fmoc-N,O-acetal, Toluene | (S,S)-IDPi catalyst 4g | >95% ee | acs.org |
| Fluorination | Phenyl-substituted enamide | N-fluorobenzenesulfonimide, Evans auxiliary | >95:5 dr | smolecule.com |
| C–H Carbonylation | Aliphatic amine | Palladium(II) catalyst | Good dr (trans) | rsc.org |
Applications of 2 9 Fluorenyl Glycine in Advanced Peptide Chemistry and Biomolecular Engineering
Incorporation of 2-(9-Fluorenyl)glycine as a Conformationally Constrained Amino Acid Residue
This compound is classified as a conformationally constrained amino acid. acs.org This constraint arises from the large, rigid fluorenyl moiety attached to the α-carbon of the glycine (B1666218) residue. This bulkiness restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, thereby limiting the accessible conformational space of the peptide chain. The incorporation of such residues is a key strategy in peptidomimetic design, aiming to stabilize specific secondary structures and enhance biological activity. wdlubellgroup.com The synthesis of peptides containing these constrained amino acids allows for a systematic exploration of the relationship between peptide conformation and biological function. acs.org
Influence of this compound on Peptide Secondary Structure and Conformation
The presence of the fluorenyl group has a profound impact on the secondary structure of peptides. nih.gov The hydrophobic and π-π stacking interactions of the fluorenyl moieties are significant driving forces in the self-assembly and conformational preferences of peptides. acs.org
Investigations on Helical and Extended Conformations in Fluorenyl-Glycine Containing Peptides
Research has shown that peptides incorporating this compound can adopt both helical and extended conformations. nih.gov The specific conformation adopted is influenced by the surrounding amino acid sequence and the solvent environment. For instance, studies on terminally blocked peptides containing L-Alanine and the fluorenyl-glycine residue Afc (9-amino-9-fluorenecarboxylic acid) have demonstrated a tendency to adopt either a fully-extended (C5) or a folded/helical structure. nih.gov The fully-extended conformation is particularly notable as it allows for the largest separation per residue among peptide conformations. researchgate.netupc.edu In some cases, the fluorenyl group can act as a cap, stabilizing helical structures, even in short peptide sequences. acs.org For example, Fmoc-capping has been shown to induce and stabilize polyproline II (PPII) helical conformations in collagen-inspired peptides. nih.gov
Design and Synthesis of Bioactive Peptides Incorporating this compound Analogues
The unique conformational properties of this compound and its analogues make them attractive for the design and synthesis of bioactive peptides. nih.govmdpi.com By incorporating these residues, chemists can create peptides with enhanced stability, receptor affinity, and specific biological activities.
Structure-Activity Relationship Studies with Fluorenyl-Glycine Modified Peptides
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov In the context of fluorenyl-glycine modified peptides, SAR studies have provided valuable insights. For example, the incorporation of fluorenylglycine at the P3 position of certain thrombin inhibitors demonstrated the importance of a lipophilic side chain for binding to the apolar site of the enzyme. nih.gov These studies often involve the synthesis of a series of peptide analogues where specific amino acids are replaced with fluorenyl-glycine or its derivatives, followed by the evaluation of their biological activity. uq.edu.auresearchgate.net
Role of Fluorene-Glycine Scaffolds in Solid-Phase Peptide Synthesis (SPPS)
The fluorenyl group is central to one of the most widely used strategies in solid-phase peptide synthesis (SPPS), the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. nih.govspringernature.compeptide.com In this method, the N-terminus of the amino acid is protected by the Fmoc group, which is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, typically piperidine (B6355638). researchgate.net
Compatibility with Orthogonal Protecting Group Strategies
In the sophisticated realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure. An orthogonal protecting group strategy is one in which different classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others. peptide.comorganic-chemistry.org This allows for the selective deprotection of functional groups at various stages of the synthesis, which is crucial for creating complex peptides, such as those with branches, cyclizations, or specific side-chain modifications. peptide.com
The this compound scaffold inherently contains the fluorenyl group, which is the core structure of the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. chemimpex.comnih.gov The Fmoc group is known for its lability under basic conditions, typically being removed with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This distinct deprotection condition is the foundation of its orthogonality with several other classes of protecting groups, primarily those that are labile to acid or other specific reagents. organic-chemistry.org
The most prevalent orthogonal scheme in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de In this approach, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while "permanent" side-chain protection is afforded by acid-labile groups. iris-biotech.deresearchgate.net The fluorenyl group of this compound is perfectly compatible with this strategy. It remains stable during the repeated acidic treatments required to remove side-chain protectors like tert-butoxycarbonyl (Boc), tert-butyl (tBu) ethers and esters, and trityl (Trt) based groups. peptide.com These groups require strong acids like trifluoroacetic acid (TFA) for their removal, conditions under which the Fmoc group is completely stable. iris-biotech.depeptide.com
This orthogonality allows for complex synthetic designs. For instance, a peptide can be synthesized on a solid support using the standard Fmoc/tBu chemistry. While the peptide is still attached to the resin and other side chains remain protected by tBu-based groups, a specific lysine (B10760008) residue protected with a different, orthogonally-removable group (like Alloc or Dde) could be deprotected and modified. peptide.com The final peptide is then cleaved from the resin, which concurrently removes the remaining acid-labile side-chain protectors. iris-biotech.de
The compatibility of the fluorenyl group extends beyond just acid-labile groups, enabling multi-dimensional orthogonal schemes. Protecting groups that are removed by catalytic hydrogenation (e.g., Carboxybenzyl, Cbz), palladium catalysis (e.g., Allyloxycarbonyl, Alloc), or treatment with hydrazine (B178648) (e.g., Dde, ivDde) are all compatible with Fmoc-based strategies. peptide.comnih.gov This extensive compatibility makes this compound and other Fmoc-protected amino acids versatile building blocks for advanced biomolecular engineering. nih.gov
The following table summarizes the compatibility of the fluorenyl group with common orthogonal protecting groups used in peptide chemistry.
| Protecting Group | Abbreviation | Class | Typical Deprotection Conditions | Fluorenyl Group Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acid-Labile | Trifluoroacetic Acid (TFA) | Stable |
| tert-Butyl | tBu | Acid-Labile | Trifluoroacetic Acid (TFA) | Stable |
| Trityl | Trt | Acid-Labile (Highly Sensitive) | 1-5% TFA in Dichloromethane (DCM) | Stable |
| Allyloxycarbonyl | Alloc | Palladium-Labile | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) | Stable |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine-Labile | 2-5% Hydrazine in DMF | Stable |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis-Labile | H₂ with Pd/C catalyst | Stable |
Advanced Spectroscopic and Analytical Characterization of 2 9 Fluorenyl Glycine and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of 2-(9-Fluorenyl)glycine. These techniques provide insights into the molecular framework, functional groups, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H-NMR: The proton NMR spectrum of this compound and its derivatives is characterized by distinct signals corresponding to the fluorenyl moiety and the glycine (B1666218) backbone. The eight aromatic protons of the fluorene (B118485) ring typically appear as a complex multiplet in the downfield region (approximately 7.2-7.9 ppm). The proton at the C9 position of the fluorene ring (H-9) is particularly characteristic and shows a signal that is coupled to the adjacent alpha-proton of the glycine unit. The glycine's α-proton and the amine protons also give rise to specific signals whose chemical shifts are sensitive to the solvent and pH. uni-ruse.bg
¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by showing distinct signals for each carbon atom. The spectrum for fluorenyl-containing compounds displays characteristic peaks for the aromatic carbons of the fluorene group between 120 and 150 ppm. uni-ruse.bg The carbonyl carbon of the glycine moiety appears significantly downfield, typically above 170 ppm, while the α-carbon signal is found in the range of 50-60 ppm. Studies on related compounds, such as N-(9-fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH), provide representative data for the expected chemical shifts. nih.gov
Table 1: Representative NMR Spectroscopic Data for Fluorenyl-Glycine Derivatives
| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Fluorenyl Aromatic Protons | 7.20 - 7.90 (m) | 120.0 - 145.0 |
| Fluorenyl C9-H | ~4.30 (t) | ~47.0 |
| Glycine α-CH | ~3.80 - 4.10 (d) | ~55.0 |
| Glycine Carbonyl (C=O) | - | >170.0 |
| Amine (NH) / Carboxyl (OH) | Variable | - |
Note: The exact chemical shifts can vary based on the specific derivative, solvent, and concentration.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. rub.de The spectrum exhibits characteristic vibrational bands corresponding to its constituent parts.
The key absorption bands include:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
N-H Stretch: The amine group shows stretching vibrations typically in the 3000-3500 cm⁻¹ range.
C-H Stretch: Aromatic C-H stretching from the fluorenyl group appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the glycine backbone is seen just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. In studies of related Fmoc-peptides, bands in the amide I region (1600-1700 cm⁻¹) are indicative of secondary structures like β-sheets. mdpi.com
C=C Stretch: Aromatic C=C bond stretching vibrations from the fluorenyl rings are observed in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond is typically found in the 1000-1350 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Amine | N-H Stretch | 3000 - 3500 |
| Fluorenyl Group | Aromatic C-H Stretch | > 3000 |
| Glycine Backbone | Aliphatic C-H Stretch | < 3000 |
| Carboxylic Acid | C=O Stretch | 1700 - 1750 (strong) |
| Fluorenyl Group | C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. researchgate.net For this compound, the UV-Vis spectrum is dominated by the fluorenyl chromophore, as the glycine part does not absorb significantly in the UV-Vis range (above 220 nm). nih.gov The fluorenyl group exhibits strong absorptions due to π-π* transitions.
Spectroscopic analysis of derivatives where the fluorenyl group is cleaved reveals characteristic absorption maxima for the resulting dibenzofulvene adduct at approximately 289-290 nm and 301 nm. nih.gov The parent compound, this compound, is expected to show strong absorption bands in the UV region, typically around 265 nm, 290 nm, and 301 nm, which are characteristic of the fluorene ring system. nih.govnih.gov
Table 3: Typical UV-Vis Absorption Maxima for the Fluorenyl Chromophore
| Wavelength (λmax) | Associated Transition |
| ~265 nm | π → π |
| ~290 nm | π → π |
| ~301 nm | π → π* |
Circular Dichroism (CD) spectroscopy is a vital technique for characterizing chiral molecules like this compound, as it measures the differential absorption of left and right circularly polarized light. libretexts.org Since this compound possesses a stereocenter at the α-carbon, its enantiomers are optically active and will produce mirror-image CD spectra.
The fluorenyl group acts as a strong chromophore, and its electronic transitions give rise to distinct signals (Cotton effects) in the CD spectrum. acs.org Studies on related Fmoc-amino acids have shown that the π-π* transitions of the fluorenyl moiety, observed around 304 nm in the UV-Vis spectrum, can produce a strong CD signal, which is indicative of the chiral arrangement of these groups in space. researchgate.net This makes CD spectroscopy an excellent tool for determining the absolute configuration and enantiomeric purity of this compound and its derivatives. nih.gov
For fluorenyl-containing amino acids, XRD analysis reveals how the molecules pack in the crystal lattice. nih.gov A common feature is the intermolecular π-π stacking of the planar fluorenyl groups, which is a significant stabilizing interaction. researchgate.net The crystal structure also elucidates intermolecular hydrogen bonding patterns involving the carboxylic acid and amine groups. The analysis provides the unit cell dimensions (a, b, c, α, β, γ) and the space group, which define the crystal's symmetry. ictp.it
Table 4: Hypothetical Crystal Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | Hydrogen bonding, π-π stacking |
Note: These are representative values; actual data would be obtained from single-crystal XRD analysis.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity and performing quantitative analysis of this compound.
Due to the inherent chromophore and fluorophore of the fluorenyl group, HPLC methods with UV or fluorescence detection are highly sensitive and widely used. The analysis is typically performed using reversed-phase chromatography. A C18 stationary phase is common, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. acs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation from impurities. acs.org
The derivatization of other amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a standard procedure that underscores the excellent chromatographic and detection properties of the fluorenyl moiety. who.intresearchgate.netnih.gov For this compound, which already contains this group, direct analysis is possible, allowing for straightforward and accurate determination of its concentration and purity in various samples.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including those derivatized with a fluorenyl group. The derivatization of amino acids is often necessary to append a chromophore or fluorophore, making them readily detectable by common HPLC detectors. The reagent 9-fluorenylmethyl chloroformate (FMOC-Cl) is widely used for this purpose, reacting with the primary or secondary amine of the amino acid to form a stable, highly fluorescent derivative. researchgate.net This pre-column derivatization strategy significantly enhances the sensitivity of detection.
The resulting FMOC-amino acid derivatives can be separated, typically using reversed-phase HPLC, and detected by various methods:
UV Detection: The fluorenyl group possesses strong UV absorbance, allowing for detection at wavelengths around 262 nm. researchgate.net While effective, UV detection is generally less sensitive than fluorescence detection for these derivatives.
Fluorescence Detection (FLD): This is the most common detection method for FMOC derivatives due to its high sensitivity and selectivity. The derivatives exhibit strong fluorescence, typically with an excitation wavelength of about 254-260 nm and an emission wavelength around 313-315 nm. researchgate.net The limit of detection for amino acids using this method can be as low as 38 fmol.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information. Electrospray ionization (ESI) is commonly used to generate ions from the HPLC eluent for MS analysis. nih.gov This combination, known as LC-MS, allows for the confirmation of molecular weight and the study of fragmentation patterns for unambiguous identification. nih.gov Methods have been developed that couple HPLC with both fluorescence and ESI-MS detection, providing complementary data in a single run. nih.gov For instance, a validated method for glyphosate (B1671968) and its metabolite, after derivatization with FMOC-Cl, demonstrated limits of quantification (LOQ) of 5 ng/mL with FLD and 0.4 ng/mL with ESI-MS, highlighting the superior sensitivity of mass spectrometric detection. nih.gov
The table below summarizes the performance of a validated HPLC method with dual detection for the analysis of compounds derivatized with FMOC-Cl.
| Parameter | Glyphosate (FMOC-Derivative) | AMPA (FMOC-Derivative) |
| Detector | FLD | ESI-MS |
| Intra-day Precision (%) | >9 | >9 |
| Inter-day Precision (%) | >9 | >9 |
| Intra-day Accuracy (%) | 2.1 - 7.8 | 2.1 - 7.8 |
| Inter-day Accuracy (%) | 4.1 - 8.6 | 4.1 - 8.6 |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.4 ng/mL |
| Data derived from a study on FMOC-derivatized glyphosate and aminomethylphosphonic acid (AMPA). nih.gov |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. For the analysis of amino acids, derivatization with reagents like FMOC-Cl is also common. nih.gov A significant application of CE in this context is the chiral separation of amino acid enantiomers. nih.gov By incorporating chiral selectors into the background electrolyte (BGE), baseline resolution of D- and L-amino acid enantiomers derivatized with FMOC can be achieved. nih.gov For example, a mixture of beta-cyclodextrin (B164692) and sodium taurodeoxycholate (B1243834) has been successfully used as chiral selectors to resolve 19 pairs of FMOC-amino acid enantiomers. nih.gov
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of neutral analytes alongside charged ones. wikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, enabling separation based on their hydrophobicity. wikipedia.org
MEKC is particularly powerful for the chiral analysis of amino acids derivatized with the chiral reagent (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.govresearchgate.net This derivatization converts the enantiomers into diastereomers, which can then be separated in an achiral MEKC system. nih.gov Coupling MEKC with UV-induced fluorescence or mass spectrometry provides sensitive and selective detection. nih.govresearchgate.net Fully automated MEKC-MS methods have been developed for this purpose, utilizing volatile surfactants like ammonium (B1175870) perfluorooctanoate (APFO) to ensure compatibility with the mass spectrometer. researchgate.netresearchgate.net
The table below outlines conditions for different CE-based separation methods for fluorenyl-derivatized amino acids.
| Method | Analyte | Derivatizing Agent | Separation Principle | Key BGE Components | Detection |
| CE | 19 D/L-Amino Acids | FMOC-Cl | Chiral Separation | 30 mM beta-CD, 30 mM STDC, 150 mM Borate pH 8.0 | UV |
| MEKC | D/L-Amino Acids | (+)-FLEC | Diastereomer Separation | Sodium Dodecyl Sulfate (SDS) | UV-induced Fluorescence |
| MEKC-MS | 14 D/L-Amino Acids | (+)-FLEC | Diastereomer Separation | 150 mM Ammonium Perfluorooctanoate (APFO) pH 9.5 | ESI-MS |
| Data compiled from studies on the chiral separation of amino acids. nih.govnih.govresearchgate.net |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is an indispensable tool for the definitive identification of this compound and its derivatives, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov When coupled with chromatographic techniques like HPLC or CE, MS detection offers unparalleled specificity. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions (or adducts like [M+H]⁺ or [M-H]⁻) from the derivatized amino acids, which is crucial for determining the molecular weight. uni-marburg.de
Tandem mass spectrometry (MS/MS) is used to elicit structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are often characteristic of the derivatizing agent and the original amino acid.
FMOC Derivatives: Analysis of FMOC-derivatized amino acids by LC-ESI-MS/MS in negative ion mode reveals characteristic fragmentation. The derivatives typically yield specific fragment ions that allow for the use of highly selective detection modes like Multiple Reaction Monitoring (MRM). researchgate.net This approach enables accurate quantification with detection limits as low as 1 fmol/µl. researchgate.net
FLEC Derivatives: Amino acids derivatized with 1-(9-fluorenyl)-ethyl chloroformate (FLEC) also show predictable fragmentation. The FLEC moiety itself adds 236 Da to the mass of the analyte. uts.edu.au A common fragment ion observed in LC-MS studies of FLEC-derivatized molecules corresponds to a mass-to-charge ratio (m/z) of 193. uts.edu.au This characteristic fragment can be used as a marker for the presence of a FLEC-derivatized compound.
Even subtle stereochemical differences can sometimes be distinguished by MS/MS, as the peak intensities of certain fragments in the mass spectra of peptide epimers can vary depending on the chirality of a specific amino acid residue. acs.org
Advanced Optical Characterization for Fluorescent Properties
The strong fluorescence of the fluorene core is a key feature exploited in the analysis of this compound and its derivatives. Advanced optical characterization methods provide deep insights into their photophysical behavior.
Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the spectrum of the emitted light. libretexts.org For fluorenyl derivatives, excitation is typically in the UV range, with emission occurring at longer wavelengths (a phenomenon known as the Stokes shift). libretexts.org
A critical parameter for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. libretexts.org It is defined as the ratio of the number of photons emitted to the number of photons absorbed. libretexts.orgjasco-global.com The quantum yield can be determined using either an absolute method, which requires an integrating sphere to capture all emitted light, or a more common relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. jasco-global.com
The quantum yield of fluorenyl-based compounds can be very high, with some unsymmetrical derivatives exhibiting Φf values between 0.6 and 0.9. researchgate.net However, the chemical environment and conjugation state significantly impact this property. For example, certain amine-reactive fluorenyl probes show low quantum yields on their own but become highly fluorescent upon conjugation to a biomolecule, a useful "light-up" property for bio-sensing applications. nih.gov
| Compound Type | Reported Fluorescence Quantum Yield (Φf) | Reference |
| Unsymmetrical Fluorenyl-based Chromophores | 0.6 - 0.9 | researchgate.net |
| Amine-reactive Fluorenyl Probes (unconjugated) | Low | nih.gov |
| Amine-reactive Fluorenyl Probes (bioconjugated) | High ("Light-up" effect) | nih.gov |
| Fluorescein (standard in 0.1 M NaOH) | 0.9 | rsc.org |
Two-photon fluorescence microscopy (2PFM) is an advanced imaging technique that offers several advantages for biological imaging over conventional one-photon confocal microscopy. nih.gov In 2PFM, the fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) range. nih.gov This results in deeper tissue penetration, reduced photodamage, and intrinsically localized excitation at the focal point, minimizing out-of-focus fluorescence. nih.govcore.ac.uk Fluorene and its derivatives have been specifically designed as efficient two-photon absorbing probes due to their high two-photon absorption (2PA) cross-sections. nih.govcore.ac.uk
Fluorescence Lifetime Imaging (FLIM) is a powerful microscopy technique that provides contrast based on the fluorescence lifetime of the probe, which is the average time it spends in the excited state before returning to the ground state. instras.combiorxiv.org This lifetime is an intrinsic property of a fluorophore and can be sensitive to its local environment (e.g., ion concentration, pH, viscosity), making FLIM an excellent tool for functional imaging. biorxiv.org For fluorenyl derivatives, fluorescence lifetimes have been measured using techniques like Time-Correlated Single Photon Counting (TCSPC). nih.gov For example, specific fluorenyl-based model compounds have been reported to exhibit single exponential fluorescence decays with lifetimes of 1.36 ns and 2.79 ns. nih.gov Combining 2PFM with FLIM provides a multi-dimensional view of a biological sample, revealing not only the location of a fluorenyl-based probe but also information about its molecular environment. nih.gov
Chiral Properties and Enantioselective Applications of 2 9 Fluorenyl Glycine
Enantiomer Synthesis and Resolution Strategies for 2-(9-Fluorenyl)glycine
The synthesis of enantiomerically pure α-amino acids is a significant area of chemical research. For the unnatural amino acid this compound (Flg), asymmetric synthesis represents a primary strategy for obtaining specific enantiomers. One documented method involves the asymmetric alkylation of a sultam-derived glycine (B1666218) imine. researchgate.net This approach allows for the preparation of L-9-fluorenylglycine through a room-temperature alkylation process, followed by hydrolysis and a mild cleavage of the sultam auxiliary. researchgate.net The L-configuration of the resulting product has been confirmed using X-ray analysis of the alkylated intermediate. researchgate.net
While asymmetric synthesis builds the desired enantiomer directly, chiral resolution is an alternative process that separates a racemic mixture into its constituent enantiomers. wikipedia.org A common and historically significant method for resolution is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amino acid with a chiral resolving agent, such as an optically pure acid or base like tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts often exhibit varying solubilities, allowing one diastereomer to be separated from the other via fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org
Chiral Analysis of this compound and its Stereoisomers
The chiral analysis of amino acids is crucial for determining enantiomeric purity and for studying racemization. oup.comtaylorfrancis.com While direct analysis of this compound is not extensively documented, the fluorenyl moiety is central to a widely used set of analytical techniques for determining the chirality of other amino acids. These methods typically involve derivatization to create diastereomers that can be separated and quantified using chromatographic techniques.
Diastereomer Separation via HPLC with Chiral Stationary Phases
The separation of stereoisomers can be achieved through High-Performance Liquid Chromatography (HPLC). When dealing with diastereomers, which have different physical properties, separation is typically accomplished using standard achiral stationary phases, most commonly reversed-phase columns (e.g., ODS, C8, or C18). rsc.orgtandfonline.com
An indirect method of chiral analysis involves derivatizing a racemic amino acid with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form a pair of diastereomers. rsc.orgnih.gov These resulting diastereomeric derivatives can then be effectively separated on a reversed-phase HPLC column. rsc.orgtandfonline.com The separation efficiency is influenced by factors such as the mobile phase composition, pH, and the specific structure of the amino acid. For instance, a study on β-methylamino alanine (B10760859) (BMAA) used a Hypersil Gold C18 column with a water/acetonitrile (B52724) gradient containing acetic acid to separate the FLEC-derivatized diastereomers. rsc.org Another method for analyzing both primary and secondary amino acids utilized a two-step derivatization followed by separation on an ODS-80TS column. tandfonline.com
| Analyte(s) | Derivatizing Reagent | HPLC Column | Mobile Phase Composition | Reference |
|---|---|---|---|---|
| D/L-β-methylamino alanine (BMAA) | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm) | Gradient of Water (0.075% Acetic Acid) and Acetonitrile (0.075% Acetic Acid) | rsc.org |
| Primary and Secondary D/L-Amino Acids | OPA/NAC and FLEC | Reversed-phase ODS-80TS (4.6 × 250 mm) | Gradient elution with multiple solutions for complete analysis | tandfonline.com |
Derivatization with Chiral Reagents for Enantiomeric Purity Assessment
A cornerstone of enantiomeric purity assessment for amino acids is pre-column derivatization with a chiral derivatizing agent (CDA). rsc.org This process converts a pair of enantiomers into a pair of diastereomers, which can then be separated and quantified using standard, achiral chromatography. wikipedia.orgrsc.org
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a prominent chiral reagent used for this purpose. taylorfrancis.comcapes.gov.br FLEC reacts with the primary or secondary amine group of an amino acid to form stable, highly fluorescent diastereomeric derivatives. tandfonline.comacs.org The reaction is typically fast and can be automated. taylorfrancis.com Once the diastereomers are separated via HPLC, the area of each chromatographic peak is proportional to the concentration of the corresponding enantiomer in the original sample. rsc.orgresearchgate.net This allows for the precise determination of enantiomeric ratios and the assessment of optical purity. taylorfrancis.comresearchgate.net
The choice of the FLEC enantiomer ((+)-FLEC or (-)-FLEC) can be used to confirm results, as it inverts the elution order of the resulting diastereomer peaks. capes.gov.br For example, when various amino acids were derivatized with (+)-FLEC, the L-isomers eluted before the D-isomers; using (-)-FLEC reversed this order, with the D-isomers eluting first. capes.gov.br This technique has been successfully applied to a wide range of amino acids, demonstrating its versatility. capes.gov.bracs.org
| Amino Acid | Derivatizing Reagent | Separation Method | Key Finding | Reference |
|---|---|---|---|---|
| Serine, Alanine, Valine, etc. | (+)-FLEC and (-)-FLEC | MEKC | L-isomers migrated faster with (+)-FLEC; D-isomers migrated faster with (-)-FLEC, confirming elution order reversal. | capes.gov.br |
| 21 different Amino Acids | (+)-FLEC | TIMS-TOFMS | Diastereomers of 17 out of 21 amino acids were successfully separated based on their ion mobility. | acs.org |
| β-methylamino alanine (BMAA) | (+)-FLEC | LC-ESI-MS/MS | Method enabled accurate quantification of L-BMAA and D-BMAA in biological samples with an LOQ of 0.3 µg/g. | rsc.orgresearchgate.net |
| Amino acids in protein hydrolyzates | FLEC | Reversed-Phase HPLC | An automated procedure was developed to determine the degree of racemization in peptides and proteins. | taylorfrancis.com |
Computational and Theoretical Investigations of 2 9 Fluorenyl Glycine Systems
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic characteristics and reactivity of fluorenyl-containing amino acids. These methods provide insights into molecular geometry, orbital energies, and charge distributions.
Studies on fluorenyl derivatives and closely related systems like 9-amino-9-fluorenecarboxylic acid (Afc), a cyclic analogue of 2-(9-fluorenyl)glycine, have utilized these techniques extensively. researchgate.netnih.gov DFT functionals such as B3LYP and M06-2X, combined with various basis sets (e.g., 6-311G(d,p)), are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.netrsc.org Ab initio methods, including Hartree-Fock (HF), have also been used for these purposes. researchgate.net
Key electronic properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. For instance, a smaller energy gap suggests that a molecule is more easily polarizable and reactive. researchgate.net Calculations on fluorenyl derivatives have determined HOMO-LUMO energy gaps, which are fundamental to understanding their electronic behavior. researchgate.net
Molecular Electrostatic Potential (MEP) surfaces are also calculated to predict reactivity. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.netphyschemres.org
These computational approaches have been applied to various fluorenyl derivatives to understand their properties, such as non-linear optical (NLO) behavior, which arises from the molecule's response to an applied electric field. researchgate.net While specific calculations for this compound are not widely reported, the methods and findings from studies on its analogues provide a robust framework for predicting its electronic structure and reactivity.
Table 1: Overview of Quantum Chemical Methods and Properties Calculated for Fluorenyl Derivatives
| Computational Method | Basis Set(s) | Calculated Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT/B3LYP, DFT/B3PW91) | SDD, 6-311G | Molecular geometry, HOMO-LUMO energies, MEP, NBO analysis, NLO properties | researchgate.net |
| Hartree-Fock (HF) | STO-3G, 3-21G, 6-31G | Optimized geometry, first static hyperpolarizabilities (β), HOMO/LUMO analysis | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations of Fluorenyl-Glycine Derivatives
The three-dimensional structure and conformational flexibility of this compound and its derivatives are key determinants of their function, particularly when incorporated into peptides. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
The conformation of amino acid residues within a peptide is described by a set of torsion angles. For derivatives containing the fluorenyl group, such as Fmoc-protected amino acids, these angles dictate the spatial arrangement of the bulky fluorenyl moiety relative to the peptide backbone. Experimental techniques like X-ray diffraction, Fourier-transform infrared (FT-IR) absorption, and Nuclear Magnetic Resonance (NMR) spectroscopy provide data that can be compared with and validated by computational models. nih.gov
A detailed conformational study on 9-amino-9-fluorenecarboxylic acid (Afc), a structurally related cyclic Cα,α-disubstituted glycine (B1666218), revealed its conformational propensities. nih.gov X-ray diffraction data showed that in the crystalline state, derivatives like Boc-Afc-OMe and Boc-Afc-Gly-OMe adopt a fully extended (C5) conformation. nih.gov In solution, FT-IR and ¹H-NMR studies indicated that the Afc residue exists in equilibrium between this extended conformation and a folded, helical structure. nih.gov This tendency to adopt well-defined secondary structures is a key feature conferred by the rigid and bulky fluorenyl group.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules in solution over time. MD simulations have been used to investigate the self-assembly of fluorenyl-containing peptides, such as those with an N-terminal Fmoc group. researchgate.net These simulations show that the fluorenyl rings play a major role in the self-assembly process through π-π stacking interactions, driving the formation of ordered nanostructures. researchgate.net The simulations can also reveal the influence of solvent and the formation of stabilizing interactions like water bridges. researchgate.net Although these studies focus on Fmoc-derivatives, the insights into the behavior of the fluorenyl group are highly relevant for understanding the conformational dynamics of peptides containing this compound.
Table 2: Conformational Preferences of the Related Afc Residue
| Method | State | Observed Conformation(s) | Reference |
|---|---|---|---|
| X-ray Diffraction | Crystal | Fully-extended (C5) | nih.gov |
| FT-IR Absorption | Solution (deuterochloroform) | Fully-extended (C5) and folded/helical structures | nih.gov |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are not only used to predict static properties but also to simulate dynamic processes and spectroscopic signatures. Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis), while other techniques can be used to map out the potential energy surfaces of chemical reactions. researchgate.netrsc.org
Spectroscopic characterization of the fluorenyl-containing amino acid Afc has been performed, including UV absorption, fluorescence, and circular dichroism (CD). nih.gov These experimental spectra provide a signature of the molecule's electronic transitions and chiral properties, which are directly related to the electronic structure and conformation determined by computational methods.
Furthermore, computational studies have been used to predict reaction pathways involving fluorenyl-containing systems. For example, DFT calculations were employed to understand the two-photon induced photorelease of glycine from a coumarin-based photolabile protecting group that incorporates a fluorenyl unit. rsc.org The calculations were used to determine the geometries of the ground and excited states and to calculate the bond dissociation energies (BDE) for the photolytic cleavage. rsc.org The study found that the introduction of a fluorenyl π-bridge could significantly enhance the uncaging efficiency compared to similar compounds without it. rsc.org These predictions of reaction efficiency and the underlying electronic mechanisms are crucial for the rational design of functional molecules.
By calculating properties like absorption wavelengths and two-photon absorption (2PA) cross-sections, these computational models provide a direct link between molecular structure and observable spectroscopic properties, guiding the development of new materials and probes. rsc.org
Table 3: Predicted Spectroscopic and Reaction Properties for a Fluorenyl-Containing Photorelease System
| Property | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Absorption Spectra | TD-DFT (M06-2X/6-311G(d)) | Prediction of vertical transition energies and oscillator strengths. | rsc.org |
| Two-Photon Absorption | TD-DFT | Calculation of 2PA cross-sections, showing enhancement by the fluorenyl bridge. | rsc.org |
Emerging Applications and Future Research Directions of Fluorenyl Glycine Scaffolds
Integration of 2-(9-Fluorenyl)glycine in Supramolecular Assemblies and Nanostructures
The N-(fluorenyl-9-methoxycarbonyl) (Fmoc) group, a bulky aromatic moiety, is a powerful driver for the self-assembly of amino acids and short peptides into well-defined nanostructures. nih.govacs.org When attached to glycine (B1666218), the resulting Fmoc-glycine derivatives exhibit a strong tendency to form supramolecular assemblies through a combination of hydrophobic and π–π stacking interactions between the fluorenyl groups. acs.org These non-covalent interactions, supplemented by hydrogen bonding from the peptide components, lead to the spontaneous organization of molecules into higher-order structures. nih.govacs.org
Research has demonstrated that Fmoc-dipeptides, including those containing glycine, can self-assemble into various nanostructures such as nanofibers, nanoribbons, and hydrogels. nih.govacs.org For instance, studies comparing Fmoc-dipeptides like Fmoc-FG (phenylalanine-glycine) and Fmoc-GG (glycine-glycine) revealed that the nature of the peptidic tail significantly influences the resulting morphology. acs.org While both were found to self-assemble, Fmoc-GG formed hydrogels composed of entangled fibers, showcasing how even subtle changes in the amino acid sequence can modulate the self-assembly process. acs.org The primary driving force for this assembly is the interaction between the fluorenyl moieties, with the peptide portion playing a secondary but crucial role in determining the final architecture. acs.org
The process of forming these nanostructures can be triggered by external factors such as changes in pH, temperature, or solvent composition. mdpi.com This stimuli-responsive behavior makes these materials particularly attractive for creating dynamic and "smart" systems. The resulting supramolecular materials, like hydrogels, often mimic the extracellular matrix, making them promising for biomedical applications. researchgate.net
| Peptide Derivative | Self-Assembly Trigger | Observed Nanostructure | Reference |
| Fmoc-Gly-Gly (Fmoc-GG) | pH change (protonation) | Entangled fibers, hydrogel | acs.org |
| Fmoc-Phe-Gly (Fmoc-FG) | pH change, heating | Entangled fibers, hydrogel | acs.org |
| Fmoc-dipeptides | pH change | Nanofibers, hydrogels | nih.gov |
| Fmoc-Lys(Fmoc)-OH / Fmoc-Ser-OH | Solvent method | 3D network, supramolecular gel | mdpi.com |
Potential in Designing Advanced Functional Materials
The self-assembly properties of fluorenyl-glycine scaffolds are being harnessed to create a new generation of advanced functional materials. researchgate.net The ability to form ordered, high-aspect-ratio nanostructures like nanofibers and nanotubes from simple Fmoc-amino acid building blocks is a key advantage. nih.gov These materials exhibit excellent biocompatibility and can be designed to have porous structures that are ideal for applications in tissue engineering and controlled drug delivery. researchgate.net
Fmoc-modified peptides, including those with glycine, can form hydrogels that mimic the natural extracellular matrix (ECM), providing a suitable environment for cell culture and regenerative medicine. researchgate.net For example, hydrogels formed from Fmoc-tripeptides have been shown to create well-defined amyloid fibrils with β-sheet characteristics, demonstrating their ability to replicate complex biological structures. researchgate.net
Furthermore, the fluorenyl group itself imparts useful photophysical properties. By incorporating these units into larger systems, materials with specific optical and electronic functionalities can be developed. rsc.org The peptide backbone serves as a scaffold to arrange these functional fluorenyl groups in a precise and ordered manner, which is crucial for applications in catalysis, optics, and electronics. rsc.org The versatility of solid-phase peptide synthesis, which heavily relies on Fmoc chemistry, allows for the creation of a diverse library of functional peptides with tailored properties for various material science applications. chapman.edunih.gov
Development of Novel Fluorescent Probes and Imaging Agents Based on Fluorene-Glycine Constructs
The intrinsic fluorescence of the fluorene (B118485) ring system makes it an excellent chromophore for the development of fluorescent probes and imaging agents. nih.gov Researchers have successfully synthesized fluorene-based dyes that are excitable by two-photon absorption (2PA), a technique that allows for deeper tissue imaging with reduced phototoxicity. nih.gov
By modifying the fluorene structure, for instance at the 9-position, it is possible to attach biomolecules or targeting ligands, such as peptides, and to improve properties like water solubility for biological applications. nih.gov Introducing ethylene (B1197577) glycol moieties at this position has been shown to greatly enhance the water solubility of fluorene-based probes, facilitating their use in cellular imaging. nih.gov
Recent developments include the creation of highly stable and water-soluble nanovesicles, known as quatsomes, which can encapsulate non-water-soluble fluorene-based probes for effective delivery and imaging. acs.org These nanostructured probes have demonstrated high fluorescence quantum yields and have been successfully used for in vitro cell imaging, including the specific tracking of lysosomes. acs.org The combination of the fluorene core as the fluorophore and a glycine or peptide linker allows for the construction of targeted probes for visualizing specific cellular components and processes. nih.govacs.org
| Probe Type | Key Feature | Application | Reference |
| Fluorene-RGD peptide conjugate | Two-photon excitable | Biomolecule labeling and imaging | nih.gov |
| Fluorenyl-loaded Quatsome | Water-soluble nanovesicle | Lysosome-selective imaging | acs.org |
| Benzoxanthene-based probe (ABXO 1) | Deep-red emission | Imaging of lysosomal cysteine | acs.org |
Future Perspectives in Medicinal Chemistry and Peptide Therapeutics
The use of Fmoc-protected amino acids, including Fmoc-glycine, is a cornerstone of modern solid-phase peptide synthesis (SPPS), which is essential for the development of peptide-based therapeutics. chapman.edunih.gov Peptides are of major interest as drugs due to their high specificity and potency, but their application can be limited by factors like poor stability and cell permeability. Incorporating unnatural amino acids or modifying peptide structures using fluorenyl-glycine building blocks can help overcome these limitations. iris-biotech.de
The fluorenyl group can be used to control the self-assembly of peptide drugs, potentially leading to novel delivery systems where the therapeutic agent is part of the delivery vehicle itself. researchgate.net For example, Fmoc-peptide hydrogels can serve as depots for the sustained release of drugs. researchgate.net
Moreover, the principles of molecular hybridization are being applied to create new chemical entities that combine the structural features of cinnamic acids with amino acid neurotransmitters like glycine. semanticscholar.org These hybrid molecules are designed to interact with multiple biological targets, offering potential treatments for complex conditions such as neuro-inflammation. semanticscholar.org In silico and in vitro studies of these hybrids have shown promising activity as inhibitors of enzymes like lipoxygenase (LOX) and cyclooxygenase-2 (COX-2). semanticscholar.org As our understanding of the roles of targets like the excitatory amino acid transporter 2 (EAAT2) in neurodegenerative diseases grows, the development of novel molecules, potentially derived from fluorenyl-glycine scaffolds, for both therapy and diagnostic imaging will be a critical area of future research. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
